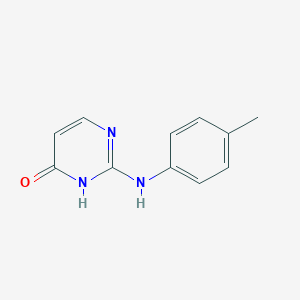

2-(p-tolylamino)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(4-methylanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |

InChI Key |

PBCQJLYNCKXHAX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 P Tolylamino Pyrimidin 4 3h One and Its Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for pyrimidinone derivatives involves a combination of computational and experimental techniques. nih.govresearchgate.net

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions. nih.govplos.org For instance, docking studies of 2-aminopyrimidine (B69317) derivatives have been used to understand their interactions with the active sites of target proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov 2D-QSAR analyses have been employed to evaluate the structure-activity relationships of dihydropyrimidinone derivatives. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. ijper.org It is a valuable tool for virtual screening and designing new molecules with desired pharmacological properties. ijper.orgbohrium.com

Experimental Techniques:

Synthesis of Analogue Libraries: A primary experimental approach involves the systematic synthesis of a series of analogues where specific parts of the lead molecule, such as the p-tolylamino moiety, the pyrimidinone core, or fused ring systems, are modified. nih.govnih.gov

X-ray Crystallography: Co-crystallization of active compounds with their target proteins provides definitive information about the binding mode and key interactions at the atomic level, which is invaluable for understanding SAR. nih.gov

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-(p-tolylamino)pyrimidin-4(3H)-one analogues is highly sensitive to the position and nature of substituents on both the phenyl and pyrimidinone rings. frontiersin.orgresearchgate.netnih.gov Even minor structural modifications can lead to significant changes in potency and selectivity. bohrium.com

The 2-amino group of the pyrimidinone scaffold is often crucial for hinge-binding interactions with target kinases, acting as a hydrogen bond donor. nih.gov The p-tolylamino moiety itself plays a significant role in orienting the molecule within the binding pocket and can engage in various non-covalent interactions.

Hydrogen Bonding: The amino group is a key hydrogen bond donor, essential for anchoring the ligand to the hinge region of many kinases. mdpi.comnih.gov

Steric and Electronic Effects: The position of the methyl group on the phenyl ring (ortho, meta, or para) can affect the molecule's conformation and its fit within the binding site. nih.gov The electronic properties of substituents on the phenyl ring also play a role in modulating activity.

A study on thieno[2,3-d]pyrimidine (B153573) derivatives highlighted that a p-tolylamino group at a specific position was beneficial for activity. sunway.edu.my In another instance, the synthesis of 2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one was reported, indicating the exploration of this moiety in various chemical scaffolds. mdpi.com

The pyrimidinone core serves as a central scaffold for attaching various substituents and is itself involved in crucial interactions with the target. frontiersin.orgbohrium.com Modifications to this core can significantly impact biological activity. ontosight.ai

Substitution at Different Positions: Altering substituents at various positions on the pyrimidinone ring can drastically change the biological profile. bohrium.com For example, in a series of pyridinone derivatives, modifications at positions 3, 4, and 6 were found to be critical for their anti-HIV activity. frontiersin.org

Bioisosteric Replacements: Replacing the pyrimidinone core with other heterocyclic systems, a strategy known as scaffold hopping, can lead to the discovery of novel chemotypes with improved properties. frontiersin.org

Research has shown that even small changes, such as the introduction of a methyl group at the 5-position of the pyrimidine (B1678525) ring, can diminish fungicidal activity in certain derivatives. researchgate.net

Increased Potency and Selectivity: Fused systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have been shown to be potent inhibitors of various enzymes. nih.govnih.gov The fusion can lock the molecule into a more favorable conformation for binding.

Modulation of Physicochemical Properties: Fused rings can alter properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov

Access to New Binding Pockets: The extended structure of fused systems can allow the molecule to access and interact with adjacent subpockets in the target protein, leading to enhanced affinity and selectivity. nih.gov

For example, pyrimidine fused with other heterocycles like pyrrole, thiophene (B33073), and pyridine (B92270) has resulted in potent EGFR inhibitors. nih.gov Similarly, thienopyrimidine derivatives have been investigated for a wide range of biological activities. researchgate.net The synthesis of compounds like 2-chloromethyl-3H-7-p-tolylamino-4-oxo-9-phenyl-pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine demonstrates the exploration of complex fused systems. researchgate.net

Identification of Key Pharmacophoric Features of Pyrimidinone Derivatives

Pharmacophore modeling is instrumental in identifying the key structural features essential for the biological activity of pyrimidinone derivatives. frontiersin.orgbohrium.com These models serve as a 3D blueprint for designing new, potent, and selective inhibitors.

A typical pharmacophore model for a kinase inhibitor based on the 2-aminopyrimidinone scaffold often includes:

Hydrogen Bond Donor: The amino group at the 2-position of the pyrimidine ring is a critical hydrogen bond donor that interacts with the hinge region of the kinase. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrimidinone ring often acts as a hydrogen bond acceptor. frontiersin.org

Hydrophobic/Aromatic Regions: The p-tolyl group and other aromatic or hydrophobic substituents occupy specific hydrophobic pockets in the ATP-binding site. bohrium.com

Additional Interaction Sites: Depending on the specific target, additional features like other hydrogen bond donors/acceptors or charged groups may be included in the pharmacophore model to enhance specificity and potency. ijper.org

The table below summarizes the key pharmacophoric features identified in various studies of pyrimidinone derivatives.

| Feature | Role in Binding | Reference |

| 2-Amino Group | Hydrogen bond donor to the kinase hinge region. | nih.gov |

| Pyrimidinone Carbonyl | Hydrogen bond acceptor. | frontiersin.org |

| Aromatic/Hydrophobic Groups | Occupy hydrophobic pockets, contributing to affinity. | bohrium.com |

| Fused Ring Systems | Provide additional interaction points and conformational rigidity. | nih.govnih.gov |

The systematic application of these SAR methodologies allows for the iterative design and optimization of this compound analogues, leading to the development of compounds with improved therapeutic potential. bohrium.com

Computational and Theoretical Studies on 2 P Tolylamino Pyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal in elucidating the intrinsic properties of molecules. These calculations offer a detailed description of the electron distribution and energy levels, which are fundamental to a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrimidine (B1678525) derivatives, providing valuable information on their geometric and electronic properties. While specific DFT studies on 2-(p-tolylamino)pyrimidin-4(3H)-one are not extensively documented in publicly available literature, the methodology is routinely applied to analogous systems.

DFT calculations typically involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. For pyrimidine derivatives, this often includes the use of functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. Such studies on related diaminopyrimidine sulfonates have demonstrated a close correspondence between theoretically predicted structural parameters and experimental X-ray crystallographic data. acs.orgresearchgate.net The calculations can also elucidate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.netmdpi.comnih.gov For instance, in pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are typically identified as regions of negative electrostatic potential, indicating their role in intermolecular interactions.

The electronic reactivity of a molecule can be quantified through various descriptors derived from quantum chemical calculations. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.govnist.govschrodinger.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com

For pyrimidine derivatives, DFT calculations have been employed to determine these frontier orbital energies and other reactivity descriptors. These parameters provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Calculated Electronic Properties of Representative Pyrimidine Derivatives (Note: Data for illustrative purposes, based on general findings for pyrimidine derivatives, not specifically for this compound)

| Parameter | Description | Typical Calculated Values for Pyrimidine Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

| Ionization Potential (I) | Energy required to remove an electron | 6.0 to 7.0 |

| Electron Affinity (A) | Energy released upon gaining an electron | 1.0 to 2.0 |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 |

The Fukui function is another powerful reactivity descriptor derived from DFT. wikipedia.orgscm.comnih.gov It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density as the number of electrons is altered. wikipedia.orgscm.comnih.gov For pyrimidine systems, Fukui function analysis can pinpoint specific atoms that are more likely to participate in chemical reactions. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in studying the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are crucial for understanding the potential biological activity of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govnih.gov Numerous studies have utilized molecular docking to investigate the interactions of pyrimidine derivatives with various biological targets, including enzymes and receptors. nih.govmdpi.com

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. nih.gov For pyrimidine-based compounds, these simulations have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.govrsc.orgnih.gov For example, studies on 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors have used docking to elucidate the binding modes and identify crucial functional groups for potent inhibitory activity. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives with Protein Targets (Note: This table presents illustrative data from studies on various pyrimidine derivatives to demonstrate the application of molecular docking.)

| Pyrimidine Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-aminopyrimidine analog | β-Glucuronidase | -8.5 | TYR468, GLU418 |

| Pyrazolo[3,4-d]pyrimidine analog | FLT3 Kinase | -9.2 | CYS694, LEU616 |

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into the conformational changes and stability of ligand-protein complexes. rsc.orgresearchgate.net

In the study of pyrimidine derivatives, MD simulations are often employed to refine the results of molecular docking. nih.gov These simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. nih.gov For instance, MD simulations have been used to study the stability of pyrazolo[3,4-d]pyrimidine derivatives in the binding domain of FLT3 kinase, providing a deeper understanding of their inhibitory mechanism. rsc.orgresearchgate.net Furthermore, MD simulations have been utilized to investigate the adsorption mechanisms of pyrimidine compounds on metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a reliable model based on the known structure of a homologous protein. nih.govnih.gov This technique is particularly valuable in drug discovery, as it allows for structure-based drug design even in the absence of an experimentally determined protein structure. nih.govnih.gov

For pyrimidine-based ligands, homology modeling has been instrumental in generating models of G protein-coupled receptors (GPCRs), such as the A2A adenosine (B11128) receptor, to study ligand-receptor interactions. nih.govnih.gov The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating the model. nih.gov The resulting protein model can then be used for molecular docking and other computational studies to predict how ligands like this compound might interact with the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques instrumental in modern drug discovery. They aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity.

Two-dimensional QSAR (2D-QSAR) studies correlate the biological activity of compounds with their 2D structural properties. These properties, known as molecular descriptors, can include physicochemical parameters like hydrophobicity, electronic properties, and steric effects. A mathematical model is then developed to predict the activity of new, unsynthesized compounds. For a series of pyrimidine derivatives, this could involve analyzing how different substituents on the pyrimidine or tolyl rings influence a particular biological effect.

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of molecules. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with biological activity to create a 3D map that highlights regions where modifications to the structure would likely increase or decrease activity. This approach provides a more detailed understanding of the spatial requirements for a molecule to interact with its biological target.

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of pyrimidine analogs would serve as a template to screen for new compounds with a higher probability of being active.

In Silico Approaches for Compound Design and Optimization

In silico approaches encompass a wide range of computational methods used to design and optimize lead compounds in drug discovery. These techniques leverage the understanding gained from QSAR and pharmacophore models to propose structural modifications that are predicted to enhance a compound's activity, selectivity, or pharmacokinetic properties. For derivatives of this compound, this could involve virtual screening of compound libraries to identify molecules that fit a derived pharmacophore or using molecular docking to predict how modified structures would bind to a specific protein target.

Pharmacological and Biological Activities of 2 P Tolylamino Pyrimidin 4 3h One Derivatives

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Derivatives of 2-(p-tolylamino)pyrimidin-4(3H)-one have been explored for their potential to combat various microbial infections.

Antibacterial Efficacy Against Various Organisms

While the broader class of pyrimidine (B1678525) derivatives has shown considerable antibacterial properties, specific research on the antibacterial efficacy of this compound derivatives is an emerging field. Studies on related pyrimidinone structures suggest that modifications to the core molecule can lead to activity against both Gram-positive and Gram-negative bacteria. However, detailed research findings specifically characterizing the antibacterial spectrum and potency of this compound derivatives are not extensively documented in the currently available scientific literature.

Antifungal Properties

Similar to antibacterial research, the exploration of this compound derivatives for antifungal properties is a developing area. The pyrimidine scaffold is present in some commercial fungicides, indicating the potential of this chemical class. mdpi.com However, specific studies detailing the antifungal activity of this compound derivatives against various fungal pathogens are limited.

Antitubercular Potential

A notable area of investigation for this class of compounds is their potential against Mycobacterium tuberculosis. One specific derivative, 6-Methyl-2-(3-methyl-5-(p-tolylamino)-1H-pyrazol-1-yl)pyrimidin-4(3H)-one, has been identified and studied for its antitubercular properties. nih.gov The research into 2-pyrazolylpyrimidinones has highlighted the importance of the pyrimidin-4(3H)-one core for activity against M. tuberculosis. nih.gov These compounds have been found to be bactericidal against replicating M. tuberculosis and have shown potency against clinical isolates. nih.gov

Below is a data table summarizing the findings for a key derivative:

| Compound Name | Activity | Target Organism | Key Findings |

| 6-Methyl-2-(3-methyl-5-(p-tolylamino)-1H-pyrazol-1-yl)pyrimidin-4(3H)-one | Antitubercular | Mycobacterium tuberculosis | Bactericidal against replicating Mtb and potent against clinical isolates. nih.gov |

Antiviral Activities (e.g., anti-HIV, anti-Hepatitis B)

The pyrimidine nucleus is a component of many compounds with established antiviral activity against a range of viruses, including influenza, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov While this provides a strong rationale for investigating pyrimidine derivatives as antiviral agents, specific studies focusing on the antiviral activities of this compound derivatives against viruses such as HIV or Hepatitis B are not prominently featured in the available research.

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a primary focus of medicinal chemistry. The pyrimidine scaffold is a key component in several clinically used anticancer drugs. researchgate.net Research has extended to various derivatives, including those of this compound, to explore their potential as antiproliferative agents.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the core compound of interest, have been synthesized and evaluated for their anticancer activity. nih.gov For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has demonstrated cytotoxic activity against the MDA-MB-435 melanoma cell line. nih.gov

Inhibition of Protein Kinases (e.g., CK2, ROCK)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often linked to diseases like cancer. Consequently, they are significant targets for drug development. Phenylamino-pyrimidine derivatives have been identified as a novel class of protein kinase C (PKC) inhibitors. nih.gov Furthermore, 2-arylamino-4-aryl-pyrimidines have been recognized as potent inhibitors of PAK1 kinase. nih.gov

While these findings underscore the potential of the broader class of amino-pyrimidines as protein kinase inhibitors, specific research detailing the inhibitory activity of this compound derivatives against specific protein kinases such as CK2 and ROCK is still an area for further investigation. The existing research provides a strong foundation for exploring these specific derivatives as potential kinase inhibitors.

Interaction with DNA Repair Proteins

The interaction of pyrimidine derivatives with DNA repair proteins is an area of growing interest in the development of novel therapeutic agents. While direct studies on this compound derivatives are limited, research on analogous structures suggests potential mechanisms of action. The structural integrity of DNA is constantly challenged by endogenous and exogenous agents, and the cellular DNA repair machinery is crucial for maintaining genomic stability. Certain molecules can modulate the activity of key DNA repair enzymes.

One such enzyme is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), which repairs DNA damage caused by the trapping of DNA topoisomerase I (TOP1) on the DNA. mdpi.com The inhibition of TDP1 is a strategy to enhance the efficacy of TOP1-targeting anticancer drugs. mdpi.com Research has shown that derivatives of purine (B94841) and pyrimidine nucleosides can act as inhibitors of TDP1. mdpi.com

Furthermore, some DNA-incorporated analogues can lead to the crosslinking of DNA repair proteins. For instance, the thiopurine analogue 6-thioguanine, when incorporated into DNA and exposed to UVA, can induce covalent crosslinks with DNA repair and replication proteins. nih.gov Among the proteins sequestered by this mechanism are the MSH2 mismatch repair protein and the nucleotide excision repair (NER) factor XPA. nih.gov This suggests that modified pyrimidine or purine bases within the DNA can directly trap essential components of the DNA repair machinery, a mechanism that could potentially be exploited by specifically designed derivatives.

Anti-inflammatory and Analgesic Effects

A significant body of research has focused on the anti-inflammatory and analgesic properties of pyrimidine derivatives. Various substituted pyrimidines have been synthesized and evaluated, demonstrating promising results in preclinical models.

In one study, a series of 2,4,6-trisubstituted pyrimidines were synthesized from chalcone (B49325) derivatives and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Notably, compounds 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine were identified as the most potent, with activity comparable to the standard drug, ibuprofen. nih.gov The study concluded that pyrimidines demonstrating good anti-inflammatory activity also tended to show better analgesic effects. nih.gov

Another investigation into novel pyrimidine derivatives reported significant analgesic and anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, several synthesized compounds showed a significant anti-inflammatory effect. nih.gov Furthermore, specific pyrazolediazenylpyrimidine derivatives demonstrated notable analgesic activity. nih.gov

The anti-inflammatory and analgesic potential of pyrimidine derivatives linked to a 2-pyrazolin-5-one moiety has also been explored. ijpsr.com In this research, certain synthesized compounds showed remarkable anti-inflammatory and significant analgesic activities in respective assays. ijpsr.com Similarly, other studies have reported that specific pyrimidine derivatives exhibit considerable anti-inflammatory and analgesic activity at a dose of 100 mg/kg. consensus.app

| Compound Category | Key Findings | Reference Compound |

| 2,4,6-Trisubstituted Pyrimidines | Potent anti-inflammatory and analgesic activity. | Ibuprofen |

| Pyrazolediazenylpyrimidine Derivatives | Significant analgesic and anti-inflammatory effects. | - |

| Pyrimidine-Pyrazolinone Hybrids | Remarkable anti-inflammatory and significant analgesic activities. | - |

| Various Pyrimidine Derivatives | 39-40% anti-inflammatory activity and 75% analgesic activity. | - |

Modulation of Specific Biological Targets

Derivatives of this compound have been designed and synthesized to interact with specific biological targets, leading to a range of pharmacological effects.

Angiotensin II Receptor Type 1 (AT1) Antagonism

A series of pyrimidin-4(3H)-one derivatives have been developed as potent antagonists of the Angiotensin II Receptor Type 1 (AT1). nih.govresearchgate.net These compounds are designed as analogues of losartan, a known AT1 receptor antagonist used in the treatment of hypertension. nih.govnih.gov The antagonism of the AT1 receptor blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. nih.gov

One of the most notable derivatives from this class is Fimasartan (BR-A-657) . nih.govresearchgate.net Fimasartan, which features a pyrimidin-4(3H)-one core, demonstrates a very high affinity for the AT1 receptor. researchgate.net In vitro studies have shown that it possesses a high binding affinity and functional antagonism, with an IC50 value of 0.42 nM. researchgate.net In vivo studies in pithed rats revealed a potent inhibitory effect on the pressor response induced by Angiotensin II, with an ED50 of 0.018 mg/kg. nih.govresearchgate.net Further evaluation has shown Fimasartan to be a highly potent and orally active AT1 selective antagonist with a stronger in vivo potency than losartan. nih.gov

| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (ED50) | Key Feature |

| Fimasartan (12a) | AT1 Receptor | 0.42 nM | 0.018 mg/kg | Stronger in vivo potency than losartan. nih.govresearchgate.net |

| Losartan | AT1 Receptor | - | - | Reference AT1 antagonist. nih.gov |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that plays a role in the metabolism of various substances and has been implicated in certain pathological conditions. mdpi.comsemanticscholar.org The inhibition of this enzyme is a target for therapeutic intervention. nih.gov A series of 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated for their β-glucuronidase inhibitory activity. mdpi.comsemanticscholar.org

In a study of twenty-seven 2-aminopyrimidine derivatives, one compound stood out for its potent inhibitory action. mdpi.com This compound demonstrated an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comsemanticscholar.org Molecular docking studies suggested that the presence of donor or acceptor functionalities is important for potent inhibitory activity. mdpi.com

| Compound | Target | Inhibitory Activity (IC50) | Comparison |

| 2-Aminopyrimidine Derivative (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 µM | Significantly more potent than the standard. mdpi.comsemanticscholar.org |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM | Standard inhibitor. mdpi.comsemanticscholar.org |

G-protein-coupled receptor 119 (GPR119) Agonism

G-protein-coupled receptor 119 (GPR119) is recognized as a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin (B600854) secretion. nih.govresearchgate.net Agonists of GPR119 have been shown to have beneficial effects on glycemic control. nih.gov

Research in this area has led to the identification of potent and orally active GPR119 agonists based on a pyrimidine scaffold. One such agonist, identified as compound 13c (ZY-G19) , demonstrated significant in vitro potency in cell-based assays. nih.gov The development of pyrazolo[3,4-d]pyrimidine derivatives has also yielded novel GPR119 agonists. researchgate.net The activation of GPR119 stimulates the release of insulin in a glucose-dependent manner, making these compounds attractive candidates for diabetes therapy. researchgate.netmedchemexpress.com

| Compound/Derivative Class | Target | Mechanism of Action | Therapeutic Potential |

| Compound 13c (ZY-G19) | GPR119 | Agonism, leading to glucose-dependent insulin secretion. nih.gov | Type 2 Diabetes |

| Pyrazolo[3,4-d]pyrimidine derivatives | GPR119 | Agonism, inducing insulin secretion. researchgate.net | Type 2 Diabetes |

Histamine H4 Antagonism

The Histamine H4 receptor (H4R) is involved in inflammatory and immune responses, making it a target for the treatment of conditions like pruritus and dermatitis. nih.govnih.gov Several series of 2-aminopyrimidine derivatives have been developed as H4R antagonists. nih.gov

Rigidified 2-aminopyrimidines have been shown to be potent H4R antagonists with good in vitro potency in both functional and binding assays. nih.gov In a mouse model of H4-agonist induced scratching, representative compounds were able to completely block the itch response, demonstrating their in vivo antagonist activity. nih.gov The development of H4R antagonists is a promising therapeutic strategy for inflammatory and immunological diseases. imrpress.com

| Compound Class | Target | In Vitro Activity | In Vivo Activity | Therapeutic Potential |

| Rigidified 2-Aminopyrimidines | Histamine H4 Receptor | Potent antagonists in functional and binding assays. nih.gov | Complete blockage of H4-agonist induced scratching in mice. nih.gov | Inflammatory and immunological diseases. imrpress.com |

Other Reported Biological Activities (e.g., improvement of cognitive impairment)

The pyrimidine nucleus is a versatile scaffold known to exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, antiviral, and anticancer effects. While direct studies on this compound derivatives for cognitive improvement are not extensively documented, the broader class of pyrimidine derivatives has shown promise in neurological applications. For instance, certain pyrimidine-based compounds have been investigated for their potential in treating Alzheimer's disease by targeting mechanisms such as the inhibition of amyloid-β (Aβ) aggregation and acetylcholinesterase.

Neuroprotective and Related Activities of Structurally Similar Pyrimidine Derivatives:

Research into structurally related pyrimidine compounds has provided insights into potential neurological effects. For example, a novel pyrimidine derivative, 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide, was found to preserve mitochondrial function and cognitive functions in rats with experimental chronic traumatic encephalopathy. This compound demonstrated an increase in ATP concentration and cerebral blood flow, alongside a reduction in markers of neuronal damage.

Furthermore, studies on pyrimido[4,5-d]pyrimidines have identified compounds with neuroprotective, antioxidant, and Aβ anti-aggregation properties, which are significant in the context of neurodegenerative diseases like Alzheimer's. These findings underscore the potential of the pyrimidine core structure in the development of agents that could improve cognitive function.

Anticancer and Kinase Inhibitory Activity:

A significant area of investigation for pyrimidine derivatives has been in oncology. The structural motif of 2-aminopyrimidine is a key component in many kinase inhibitors. Derivatives of 2-(phenylamino)pyrimidine have been explored as potent inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, certain 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase, showing anti-proliferative activity in colon cancer cell lines.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar core structure, have also been evaluated for their anticancer activity. Studies have shown that compounds with different amino substitutions at the 2-position exhibit cytotoxic effects against various cancer cell lines.

Antiviral and Antimicrobial Activities:

The pyrimidine scaffold is also a well-established pharmacophore in the development of antiviral and antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogens. For example, novel pyrimidine derivatives have demonstrated significant anti-influenza virus activity. Additionally, other synthesized pyrimidine compounds have shown promising antibacterial and antifungal activities against various strains.

While the following table summarizes the biological activities of various pyrimidine derivatives, it is important to note that these are not all specifically this compound derivatives but represent the broader class of pyrimidines, indicating the potential areas of activity for the target compound class.

| Compound Class | Biological Activity | Research Findings |

| Pyrimidine Derivatives | Anticancer | Displayed potent cytotoxic activity against various cancer cell lines. |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer | Showed cytotoxic activity on almost all cancer cell lines, with the most sensitive being the melanoma cell line MDA-MB-435. |

| 2-Arylamino-4-aryl-pyrimidines | Kinase Inhibition | Acted as potent inhibitors of PAK1 kinase with anti-proliferative activity. |

| Pyrimidine Derivatives | Antiviral | Exhibited anti-influenza virus activity. |

| Pyrimidine Derivatives | Antimicrobial | Showed significant antibacterial and antifungal activity against various pathogens. |

| Pyrimido[4,5-d]pyrimidines | Neuroprotective | Identified as multifunctional agents with neuroprotective, antioxidant, and Aβ anti-aggregation properties. |

Applications in Drug Discovery and Medicinal Chemistry Pre Clinical Focus

Role as Key Synthetic Intermediates for Bioactive Molecules

The 2-(p-tolylamino)pyrimidin-4(3H)-one core serves as a crucial starting material for the synthesis of more complex molecules with significant biological activity, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The phenylamino-pyrimidine structure is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.

The synthesis of potent kinase inhibitors often involves the chemical modification of the this compound scaffold. For instance, the aldehyde derivative of a phenylamino-pyrimidine can act as a key precursor in the synthesis of analogs of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. This approach allows for the introduction of diverse chemical moieties to optimize the inhibitory activity and selectivity of the final compounds.

Furthermore, the 2-arylamino-4-aryl-pyrimidine framework, of which this compound is a prime example, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1). nih.gov PAK1 is involved in various cellular processes, including cell proliferation and motility, and is a target of interest in cancer therapy. The synthesis of a library of these derivatives allows for the exploration of structure-activity relationships to identify compounds with enhanced potency and desirable pharmacological properties.

Development of Lead Compounds and Scaffold Optimization

The this compound scaffold has proven to be a fruitful starting point for the development of lead compounds in drug discovery programs. A notable example is the discovery of a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent inhibitors of MAP kinase-interacting kinases (Mnk1 and Mnk2). nih.gov These kinases are involved in the regulation of protein synthesis and are implicated in the development and progression of cancer.

Starting from the core phenylamino-pyrimidine structure, researchers have systematically modified the scaffold to improve its potency and selectivity. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and modifications of the pyrimidine (B1678525) core can significantly impact the inhibitory activity. For example, the incorporation of a thiazole-2(3H)-one moiety at the 4-position of the pyrimidine ring led to a significant increase in potency against Mnk2.

Optimization of these lead compounds involves a multi-parameter approach, considering not only the biological activity but also the physicochemical properties and pharmacokinetic profile of the molecules. The goal is to develop drug candidates with a favorable balance of efficacy, safety, and drug-like properties. The versatility of the this compound scaffold allows for fine-tuning of these parameters through targeted chemical synthesis.

Therapeutic Potential in Disease Models (Pre-clinical Studies)

Derivatives of this compound have demonstrated therapeutic potential in a variety of preclinical disease models, primarily in the areas of oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity: As previously mentioned, derivatives of this scaffold have shown potent inhibitory activity against various kinases implicated in cancer. Preclinical studies have demonstrated that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). For instance, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, which are potent Mnk2 inhibitors, have been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov Furthermore, pyrimidine derivatives, in general, have been extensively investigated for their cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. researchgate.net

Anti-inflammatory Properties: The inflammatory response is a complex biological process that, when dysregulated, can contribute to a variety of chronic diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Neuroprotective Effects: Emerging research suggests that certain pyrimidine derivatives may have neuroprotective properties. For example, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been synthesized and evaluated for their ability to protect neuronal cells from oxidative stress-induced cell death, a process implicated in neurodegenerative diseases like Alzheimer's disease. mdpi.com These compounds have also shown the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. mdpi.com

The following table summarizes the preclinical therapeutic potential of representative pyrimidine derivatives:

| Derivative Class | Therapeutic Area | Mechanism of Action (Preclinical) | Disease Model |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Cancer | Mnk2 inhibition, induction of apoptosis | Acute Myeloid Leukemia cells |

| Selective Pyrimidine Derivatives | Inflammation | COX-2 inhibition | In vitro inflammatory models |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Neurodegeneration | Antioxidant, inhibition of Aβ aggregation | Oxidative stress-induced cell death models |

Applications Beyond Pharmacology (e.g., Corrosion Inhibition, Luminescent Materials)

The chemical properties of this compound and its derivatives also lend themselves to applications outside of medicine, particularly in the fields of materials science.

Corrosion Inhibition: Pyrimidine derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, including steel. researchgate.netelectrochemsci.org These compounds can adsorb onto the metal surface, forming a protective layer that prevents or slows down the corrosion process. The nitrogen atoms within the pyrimidine ring and other functional groups can act as adsorption centers, facilitating the formation of a stable and inhibitive film. The effectiveness of these inhibitors is dependent on their concentration and the specific corrosive environment. While the broader class of pyrimidine derivatives has shown promise, specific studies on the corrosion inhibition properties of this compound are an area for further investigation.

Luminescent Materials: The extended π-conjugated system present in many pyrimidine derivatives makes them candidates for the development of luminescent materials. These materials can absorb light at a specific wavelength and emit it at a longer wavelength, a property known as fluorescence or phosphorescence. By modifying the chemical structure of the pyrimidine core and introducing different substituents, the photophysical properties, such as the absorption and emission wavelengths and the quantum yield, can be tuned. This tunability makes pyrimidine-based compounds of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. While the luminescent properties of some pyrimidine derivatives have been explored, the specific potential of this compound in this area remains a field for future research.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of pyrimidinone derivatives is an active area of research, with ongoing efforts to develop more efficient and versatile methods. One established route involves the condensation of a β-keto-ester with thiourea (B124793), followed by methylation and reaction with hydrazine (B178648) hydrate (B1144303) to form a versatile 2-hydrazinylpyrimidin-4(1H)-one intermediate. acs.org This intermediate serves as a key building block for further derivatization of the pyrazole (B372694) ring. acs.org Another approach involves the fusion of 2-(p-Tolylamino)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile with p-toluidine. researchgate.net

Future synthetic explorations could focus on:

Innovative Cyclization Strategies: Developing new methods for constructing the pyrimidinone ring system could provide access to a wider range of structural diversity.

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, as well as microwave-assisted synthesis, can lead to more sustainable and efficient synthetic protocols. researchgate.net

Combinatorial Chemistry: High-throughput synthesis of pyrimidinone libraries will accelerate the discovery of new bioactive compounds.

Derivatization strategies are crucial for fine-tuning the pharmacological properties of the 2-(p-tolylamino)pyrimidin-4(3H)-one scaffold. This includes modifications at various positions of the pyrimidinone and the p-tolylamino moieties. For instance, the synthesis of thienopyrimidine derivatives has been explored, starting from difunctionalized 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile. acgpubs.org This precursor allows for the introduction of various substituents through diazotization and nucleophilic substitution reactions. acgpubs.org Further derivatization can be achieved through reactions such as acylation and alkylation. acgpubs.orgnih.gov

Advanced Mechanistic Studies at the Molecular Level

Understanding how this compound and its analogs interact with their biological targets is fundamental for rational drug design. Future research should focus on elucidating the precise molecular mechanisms of action. This includes identifying specific binding sites on target proteins and characterizing the key intermolecular interactions that govern binding affinity and selectivity.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of ligand-protein complexes. These studies can reveal the binding mode of pyrimidinone derivatives and guide the design of next-generation inhibitors with improved potency and target specificity. For example, understanding how these compounds bind to the ATP-binding site of kinases can inform the development of more effective anticancer agents. nih.gov

Integration of Cutting-Edge Computational Approaches in Drug Design

Computational methods are becoming increasingly indispensable in modern drug discovery. rsc.org For pyrimidinone-based drug design, these approaches can be applied to:

Virtual Screening: In silico screening of large compound libraries can identify potential hits with desired pharmacological profiles, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and intermolecular interactions. nih.gov Molecular docking studies have been used to investigate the binding modes of pyrido[2,3-d]pyrimidine (B1209978) derivatives with EGFR and CDK4/cyclin D1 kinases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of ligand-protein interactions, helping to understand the conformational changes that occur upon binding and to predict binding free energies. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives. nih.gov

By integrating these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby streamlining the drug development process.

Development of Targeted Therapies Based on Pyrimidinone Scaffolds

The versatility of the pyrimidinone scaffold makes it an attractive platform for the development of targeted therapies for a range of diseases, particularly cancer. nih.gov Many pyrimidine-based compounds have shown potent inhibitory activity against various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govmdpi.com

Future research in this area will focus on:

Dual-Target Inhibitors: Designing single molecules that can simultaneously inhibit two or more disease-relevant targets is a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.govresearchgate.net

Personalized Medicine: By identifying specific biomarkers, it may be possible to tailor pyrimidinone-based therapies to individual patients who are most likely to respond.

Targeting Novel Kinases: Exploring the inhibitory potential of pyrimidinone derivatives against a broader range of kinases could lead to the discovery of new therapeutic applications.

The development of targeted therapies based on the this compound scaffold holds significant promise for advancing the treatment of cancer and other diseases. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 2-(p-tolylamino)pyrimidin-4(3H)-one derivatives, and how can reaction yields be optimized?

The compound is typically synthesized via Pd-catalyzed C–N cross-coupling reactions. For example, coupling 6-bromo-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one with aryl alkynes or amines under Suzuki or Buchwald-Hartwig conditions yields derivatives with 19–23% efficiency. Yield optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and reaction temperature (60–80°C). Lower yields in cross-coupling reactions often stem from steric hindrance or competing side reactions; purification via flash chromatography (e.g., dichloromethane/methanol gradients) improves purity .

Q. How should researchers approach the purification and characterization of this compound analogs?

Post-synthesis, crude products are purified using silica gel column chromatography with solvent systems like dichloromethane/methanol (95:5). For challenging separations, recrystallization in isopropanol or ethanol is recommended. Characterization requires and NMR (DMSO-d₆, 400 MHz) to confirm regioselectivity and HRMS (ESI) to verify molecular mass. For example, the NMR spectrum of 6-(4-aminophenyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one shows distinct aromatic protons at δ 7.45 ppm (d, ) and tert-butyl protons at δ 1.41 ppm (s) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

Key techniques include:

- NMR Spectroscopy : Detects tautomeric forms (e.g., keto-enol tautomerism) and substituent orientation. Splitting patterns in aromatic regions distinguish para-substituted aryl groups.

- HRMS : Validates molecular formula (e.g., CHNOS [M + H], calculated 400.1914, found 400.1914) .

- Melting Point Analysis : Identifies polymorphic variations (e.g., derivatives in melt at 259–291°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs, such as overlapping NMR signals?

Overlapping signals in crowded aromatic regions (e.g., δ 7.2–7.5 ppm) can be resolved using 2D NMR (COSY, HSQC) or variable-temperature NMR. For example, in 6-[(4-methylphenyl)ethynyl]-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one, HSQC correlates (δ 7.48 ppm) with (δ 131.4 ppm) to assign ethynyl-substituted aryl protons . Computational modeling (DFT) may also predict chemical shifts for ambiguous signals.

Q. What strategies enhance the regioselectivity of Pd-catalyzed cross-coupling reactions in thieno-pyrimidinone systems?

Regioselectivity is influenced by:

- Ligand Design : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on aryl halides direct coupling to specific sites. demonstrates that nitro reduction to amino groups (via Fe/AcOH) retains regioselectivity, enabling sequential functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation in complex systems .

Q. How do structural modifications (e.g., sulfonyl or thioether groups) impact the biological activity of this compound derivatives?

Introducing sulfonyl groups (e.g., 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) enhances antibacterial activity. Minimal inhibitory concentration (MIC) assays against Staphylococcus aureus reveal that electron-deficient aryl substituents improve potency. Conversely, bulky tert-butyl groups reduce solubility but increase metabolic stability .

Q. What methodologies are recommended for analyzing solid-state properties, such as polymorphism or crystallinity, in these compounds?

Single-crystal X-ray diffraction (e.g., as in for related pyrimidinones) resolves tautomeric forms and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while PXRD quantifies crystallinity. For example, derivatives with planar thieno-pyrimidinone cores exhibit higher melting points (>250°C) due to π-stacking .

Q. How can researchers troubleshoot low yields in the reduction of nitro derivatives to amino analogs?

Low yields during nitro reduction (e.g., Fe/AcOH at 80°C) may arise from incomplete reaction or over-reduction. Solutions include:

- Catalyst Screening : Transition metals (e.g., Pd/C with H) may offer cleaner pathways.

- Stoichiometry Adjustments : Excess Fe (10 eq.) ensures complete conversion, as shown in (32% yield for 4p) .

- Protecting Groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl) prevents side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.